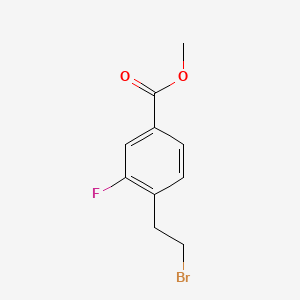

Methyl 4-(2-bromoethyl)-3-fluorobenzoate

CAS No.:

Cat. No.: VC20449196

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO2 |

|---|---|

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | methyl 4-(2-bromoethyl)-3-fluorobenzoate |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-14-10(13)8-3-2-7(4-5-11)9(12)6-8/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | UNYOUQZPFDGVKH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CCBr)F |

Introduction

Synthesis and Applications

Compounds with similar structures are often synthesized through reactions involving halogenation and esterification. For instance, Methyl 4-bromo-3-fluorobenzoate can be synthesized by reacting 4-bromo-3-fluorobenzoic acid with methanol in the presence of an acid catalyst.

Synthesis Steps:

-

Starting Material: 4-Bromo-3-fluorobenzoic acid.

-

Reaction Conditions: Methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Product Formation: Methyl 4-bromo-3-fluorobenzoate.

Biological and Chemical Significance

Fluorinated and brominated compounds are of interest in medicinal chemistry due to their potential biological activities. For example, fluorine can enhance the lipophilicity and stability of drugs, while bromine can introduce reactivity useful in chemical synthesis.

Biological Activities:

-

Antimicrobial Activity: Some brominated compounds have shown antimicrobial properties, which could be relevant for developing new drugs .

-

Pharmaceutical Applications: Fluorinated compounds are widely used in pharmaceuticals due to their improved pharmacokinetic properties.

Safety and Handling

Handling compounds like Methyl 4-(2-bromoethyl)-3-fluorobenzoate requires caution due to their potential toxicity and reactivity. Safety measures include wearing protective gear and storing them in an inert atmosphere.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume